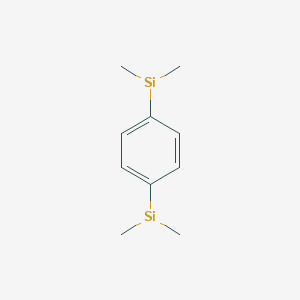

1,4-Bis(dimethylsilyl)benzene

概要

説明

1,4-Bis(dimethylsilyl)benzene is a compound that is structurally related to several research subjects in the field of organic chemistry. While the specific compound is not directly mentioned in the provided papers, the structural motif of a benzene ring substituted with silicon-containing groups is a recurring theme. This motif is present in compounds that have been synthesized and characterized for their potential applications in materials science, such as liquid crystals, polymeric systems, and organotransition metal compounds .

Synthesis Analysis

The synthesis of compounds related to 1,4-bis(dimethylsilyl)benzene often involves the use of aromatic nucleophilic substitution reactions or condensation reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by reacting lithium dimesitylphosphide with hexafluorobenzene . Similarly, the synthesis of 1,4-bis(1'-alkyl-2',3',4',5'-tetraphenyl-1'-silacyclopentadienyl)benzenes utilized a cyclization reaction of a dichlorosilyl precursor with dilithio-tetraphenyl-1,3-butadiene . These methods demonstrate the versatility of synthetic approaches to silicon-substituted aromatic compounds.

Molecular Structure Analysis

The molecular structures of compounds analogous to 1,4-bis(dimethylsilyl)benzene have been elucidated using various spectroscopic methods and X-ray crystallography. For example, the structures of several phosphorus-containing derivatives were confirmed by 19F NMR spectroscopy and X-ray crystallography, revealing large bond angles around the phosphorus atoms . The crystal structures of other silicon-containing biphenyl and benzene derivatives were also reported, showing the presence of hydrogen bonds and C-H...π interactions that contribute to the formation of three-dimensional networks .

Chemical Reactions Analysis

The chemical reactivity of compounds similar to 1,4-bis(dimethylsilyl)benzene has been explored in the context of further functionalization and application in material synthesis. For instance, the reaction of a phosphino-substituted benzene with butyllithium and phenyllithium led to more crowded and complex structures . Additionally, the synthesis of poly(urethanes) derived from bischloroformates containing silicon in the main chain was achieved by reacting with 4,4'-methylenedianiline in the presence of pyridine .

Physical and Chemical Properties Analysis

The physical and chemical properties of silicon-substituted aromatic compounds have been characterized through various techniques. The thermal properties of poly(urethanes) containing silicon were compared with those of analogous compounds derived from bisphenol-A chloroformate, highlighting the influence of the silicon atom on the material's properties . The liquid crystalline properties of compounds containing the 1,4-bis(5-phenyl-1,3,4-oxadiazolyl)benzene unit were investigated, revealing smectic-like packing and the promotion of a nematic phase in certain cases . The photophysical properties of a π-conjugated system were also studied, showing a significant red shift in solid emission compared to the solution state .

科学的研究の応用

Kinetics and Interaction Mechanism

1,4-Bis(dimethylsilyl)benzene has been studied for its interaction mechanism with other compounds, such as allylglycidyl ester, in the presence of Speier catalyst. This research involved analyzing reaction kinetics and determining reaction rate constants (Girgvliani et al., 1994).

Catalytic Cross-Dehydrocoupling Polymerization

This chemical has been used in the catalytic cross-dehydrocoupling polymerization process to produce various silphenylene-containing polymers. This efficient route enabled the creation of polymers with well-defined structures, influencing their thermal stability, solubility, and degradability (Li & Kawakami, 1999).

Synthesis in Poly(silylenevinylene)s and Explosive Detection

In the synthesis of silole-containing poly(silylenevinylene)s, 1,4-bis(dimethylsilyl)benzene played a crucial role. These polymers exhibited unique properties like aggregation-enhanced emission and were studied for their potential in explosive detection (Zhao et al., 2012).

Polymer Synthesis with Epoxy Side Functional Groups

Research has also focused on synthesizing poly(silphenylenesiloxane)s with epoxy side groups using 1,4-bis(dimethylsilyl)benzene. These polymers, synthesized through various chemical processes, exhibited properties like stretchability when cross-linked with other compounds (Xue & Kawakami, 2007).

Controlled Synthesis of Poly(carbosiloxane)s

1,4-Bis(dimethylsilyl)benzene was integral in the controlled synthesis of poly(carbosiloxane)s, with studies focusing on the sequential regularity and reactivity of SiH groups in these polymers (Kawakami, 2003).

Photodegradation Studies

The photodegradation of poly[1,4-bis(dimethylsilyl)naphthalene] was studied, providing insights into the degradation behaviors and characteristics of polymers containing 1,4-bis(dimethylsilyl)benzene (Howard & Weber, 1989).

Thermal Properties in Phenylene–disiloxane Polymers

Research on phenylene–disiloxane polymers derived from 1,4-bis(dimethylsilyl)benzene explored their thermal properties and crystallinity, contributing to our understanding of polymer science (Kawakita et al., 2001).

Photolysis Research

Studies on the photolysis of 1,4-bis(2-phenyltetramethyldisilanyl)benzene, a related compound, provided insights into the behavior of 1,4-bis(dimethylsilyl)benzene under similar conditions (Ishikawa et al., 1992).

作用機序

Target of Action

1,4-Bis(dimethylsilyl)benzene, also known as p-Phenylenebis(dimethylsilane), is an organosilicon compound

Pharmacokinetics

Like other organosilicon compounds, it is expected to have unique pharmacokinetic properties due to the presence of silicon atoms .

Result of Action

It’s important to note that exposure to this compound may cause skin and eye irritation, and it may be harmful if swallowed .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,4-Bis(dimethylsilyl)benzene. For instance, it should be stored in a dry, cool, and well-ventilated place away from heat, sparks, and flame .

Safety and Hazards

特性

InChI |

InChI=1S/C10H16Si2/c1-11(2)9-5-7-10(8-6-9)12(3)4/h5-8H,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXCHUWSQRLZJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)C1=CC=C(C=C1)[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00945563, DTXSID80883853 | |

| Record name | (Cyclohexa-2,5-diene-1,4-diylidene)bis(dimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1,4-bis(dimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis(dimethylsilyl)benzene | |

CAS RN |

2488-01-9, 228860-42-2 | |

| Record name | 1,4-Phenylenebis(dimethylsilane) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002488019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,4-bis(dimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Cyclohexa-2,5-diene-1,4-diylidene)bis(dimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1,4-bis(dimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-phenylenebis[dimethylsilane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-PHENYLENEBIS(DIMETHYLSILANE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA9PPD5NQK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1,4-bis(dimethylsilyl)benzene?

A1: 1,4-Bis(dimethylsilyl)benzene has a molecular formula of C10H18Si2 and a molecular weight of 194.42 g/mol.

Q2: What spectroscopic data is available to characterize 1,4-bis(dimethylsilyl)benzene?

A2: 1,4-Bis(dimethylsilyl)benzene can be characterized using various spectroscopic techniques, including:* ¹H NMR: Shows signals for the methyl protons (CH3) and aromatic protons (C6H4). []* ¹³C NMR: Reveals peaks corresponding to the methyl carbons (CH3), aromatic carbons, and silicon-bound carbons. []* ²⁹Si NMR: Provides information about the silicon environment within the molecule. []* IR Spectroscopy: Exhibits characteristic bands for Si-H, Si-O-Si, and aromatic C-H bonds. []* Mass Spectrometry: Confirms the molecular weight and fragmentation pattern of the compound. []* UV-Vis Spectroscopy: Can be used to study the electronic transitions within the molecule, especially when incorporated into conjugated polymers. []

Q3: What are the thermal properties of polymers synthesized from 1,4-bis(dimethylsilyl)benzene?

A3: Polymers derived from 1,4-bis(dimethylsilyl)benzene, such as polycarbosiloxanes, exhibit excellent thermal stability with high decomposition temperatures. [, , ] The incorporation of silphenylene units contributes to their thermal resilience.

Q4: How does the structure of the co-monomer affect the properties of polymers synthesized with 1,4-bis(dimethylsilyl)benzene?

A4: The choice of co-monomer significantly influences the properties of the resulting polymers. For instance, using aliphatic diols leads to flexible polycarbosiloxanes, while aromatic diols enhance the polymers' rigidity and thermal stability. []

Q5: Are there any examples of 1,4-bis(dimethylsilyl)benzene being used to prepare biodegradable polymers?

A5: Yes, researchers have successfully synthesized silyl ether-coupled poly(ε-caprolactone)s using 1,4-bis(dimethylsilyl)benzene. These polymers exhibit stepwise hydrolytic degradation profiles due to the presence of labile silyl ether linkages. [, ]

Q6: What type of polymerization reactions is 1,4-bis(dimethylsilyl)benzene commonly used in?

A6: 1,4-Bis(dimethylsilyl)benzene serves as a crucial monomer in various polymerization reactions, including:* Cross-dehydrocoupling polymerization: This reaction, typically catalyzed by transition metals like palladium, leads to the formation of Si-O-Si bonds, resulting in polycarbosiloxanes. [, ]* Hydrosilylation polymerization: This reaction involves the addition of Si-H bonds across unsaturated bonds like alkynes or alkenes, yielding polymers with diverse structures and properties. [, , , ]* Dehydrocarbon polycondensation: This reaction allows for the formation of Si-O-Si linkages through the reaction with dialkoxysilanes, offering control over the polymer microstructure. [, ]

Q7: How does the catalyst influence the polymerization of 1,4-bis(dimethylsilyl)benzene?

A7: The choice of catalyst plays a vital role in determining the polymerization pathway, reaction rate, and polymer characteristics. For example, while Pd2(dba)3 exhibits high activity in cross-dehydrocoupling polymerization, B(C6F5)3 is often preferred for dehydrocarbon polycondensation reactions. [, , ]

Q8: How does the position of the dimethylsilyl groups on the benzene ring affect the properties of the resulting polymers?

A8: The regiochemistry of the dimethylsilyl groups on the benzene ring impacts the polymers' properties. Polymers synthesized from 1,4-bis(dimethylsilyl)benzene tend to exhibit higher crystallinity compared to those derived from 1,3-bis(dimethylsilyl)benzene. []

Q9: Can the methyl groups in 1,4-bis(dimethylsilyl)benzene be modified to tune the polymer properties?

A9: Yes, modifying the methyl groups with other substituents can influence the polymers' properties. For example, replacing them with bulkier groups can impact the polymer's glass transition temperature and solubility. []

Q10: What analytical methods are used to characterize polymers synthesized from 1,4-bis(dimethylsilyl)benzene?

A10: Characterization of these polymers is commonly done through:* NMR Spectroscopy (¹H, ¹³C, ²⁹Si): Provides insights into the polymer structure, including monomer sequence and tacticity. [, , ]* Size Exclusion Chromatography (SEC): Determines the molecular weight distribution of the synthesized polymers. []* Differential Scanning Calorimetry (DSC): Measures thermal transitions, such as glass transition temperature (Tg) and melting point (Tm). [, ]* Thermogravimetric Analysis (TGA): Evaluates the thermal stability and degradation behavior of the polymers. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl (2E)-2-[(4-bromo-2-fluorophenyl)hydrazono]propanoate](/img/structure/B1337001.png)

![Boronic acid, B-[2-(2-furanyl)ethenyl]-](/img/structure/B1337020.png)

![4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1337032.png)